molecular formula C4H8N2O4S B13220879 (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide

(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide

Cat. No.: B13220879
M. Wt: 180.19 g/mol
InChI Key: RWHCWWIAHZHBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • “(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide” is a chemical compound with the IUPAC name (2-oxooxazolidin-5-yl)methanesulfonyl chloride.
  • Its molecular formula is C₄H₆ClNO₄S, and its molecular weight is 199.61 g/mol.
  • This compound belongs to the oxazolidinone class and contains both an oxazolidinone ring and a methanesulfonyl group.
  • Oxazolidinones are known for their antibacterial properties and low resistance potential.
  • Preparation Methods

  • Chemical Reactions Analysis

    • (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include NaH, triazabicyclodecene, and trimethylsilyl azide.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Used as a building block for more complex molecules.
    • In biology: Potential applications in drug discovery due to its antibacterial properties.
    • In medicine: Research on its pharmacological effects and potential therapeutic applications.
    • In industry: May serve as an intermediate in the synthesis of other compounds.
  • Mechanism of Action

    • (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide likely exerts its effects through inhibition of bacterial protein synthesis.
    • It targets the ribosomal RNA subunit, preventing the formation of functional ribosomes.
    • This disruption leads to bacteriostatic activity against certain bacteria.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C4H8N2O4S

    Molecular Weight

    180.19 g/mol

    IUPAC Name

    (2-oxo-1,3-oxazolidin-5-yl)methanesulfonamide

    InChI

    InChI=1S/C4H8N2O4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7)(H2,5,8,9)

    InChI Key

    RWHCWWIAHZHBIB-UHFFFAOYSA-N

    Canonical SMILES

    C1C(OC(=O)N1)CS(=O)(=O)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.